molecular formula C15H15BrClNO3 B2552371 4-Bromo-2-[(5-chloro-2-methoxyanilino)methyl]-6-methoxybenzenol CAS No. 329778-94-1

4-Bromo-2-[(5-chloro-2-methoxyanilino)methyl]-6-methoxybenzenol

Cat. No. B2552371
M. Wt: 372.64
InChI Key: LIRVVIJTBOOFSD-UHFFFAOYSA-N
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Description

The compound "4-Bromo-2-[(5-chloro-2-methoxyanilino)methyl]-6-methoxybenzenol" is not directly mentioned in the provided papers. However, the papers do discuss various brominated and methoxylated compounds, which are structurally related to the compound . These compounds are often intermediates or end products in the synthesis of pharmaceuticals and other organic molecules with potential biological activity .

Synthesis Analysis

The synthesis of related compounds typically involves multi-step reactions, starting from simpler aromatic compounds. For instance, an efficient synthesis of a related compound, 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid, was achieved through a series of reactions including methoxylation, bromination, and hydrolysis, with an overall yield of 67% . Similarly, the synthesis of methyl 4-bromo-2-methoxybenzoate involved bromination and hydrolysis among other steps, with an overall yield of about 47% . These methods could potentially be adapted for the synthesis of the compound , considering the structural similarities.

Molecular Structure Analysis

X-ray diffraction and density functional theory (DFT) studies are common techniques used to determine and predict the molecular structure of brominated compounds. For example, the molecular structure of a related compound, 3-[4-bromo-α(R*)-methoxybenzyl]-6-chloro-3(S*),4(S*)-dihydroxychroman, was elucidated using X-ray diffraction, which provided detailed geometric parameters. DFT was also applied to optimize the geometry and predict UV spectral features . These techniques could be used to analyze the molecular structure of "4-Bromo-2-[(5-chloro-2-methoxyanilino)methyl]-6-methoxybenzenol".

Chemical Reactions Analysis

The reactivity of brominated compounds can vary depending on the substituents present on the aromatic ring. For example, the bromination of 2,6-dimethyl-4-methoxybenzyl alcohol derivatives was found to be strongly influenced by the electronegativity of the benzyl substituent . This suggests that the presence of electron-donating or withdrawing groups in the compound of interest could significantly affect its reactivity in bromination reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated methoxybenzenes have been studied in various contexts. For instance, the presence of bromochloromethoxybenzenes in the marine troposphere was investigated, indicating that these compounds have both biogenic and anthropogenic origins . The properties of such compounds, including their stability, solubility, and volatility, are important for understanding their behavior in different environments and could be relevant for "4-Bromo-2-[(5-chloro-2-methoxyanilino)methyl]-6-methoxybenzenol" as well.

Scientific Research Applications

Synthesis and Chemical Applications

A Practical Synthesis Approach : A study highlighted the synthesis of 2-Fluoro-4-bromobiphenyl, a compound with a bromine atom similar to the compound . This synthesis is crucial for manufacturing materials like flurbiprofen. The research presents a novel, cost-effective synthesis method that avoids the use of expensive and toxic palladium and phenylboronic acid, showcasing the potential for developing efficient production techniques for brominated compounds (Qiu et al., 2009).

Environmental Behavior and Impact

Brominated Flame Retardants : Research on polybrominated dibenzo-p-dioxins (PBDDs) and dibenzofurans (PBDFs) discusses their occurrence as contaminants in brominated flame retardants and their production during combustion. These compounds, similar in structure to the query compound, show significant environmental persistence and toxicity, comparable to their chlorinated counterparts, indicating potential environmental risks associated with brominated organic compounds (Mennear & Lee, 1994).

Novel Brominated Flame Retardants : A critical review of novel brominated flame retardants (NBFRs) in indoor environments, consumer goods, and food, highlights the need for further research on their occurrence, environmental fate, and toxicity. This study underscores the gaps in knowledge regarding many NBFRs, suggesting the importance of developing analytical methods to detect these compounds and understand their impacts (Zuiderveen et al., 2020).

Implications for Health and Environment

Health Effects of Brominated Compounds : Studies on the health effects of PBDDs and PBDFs, as well as other brominated compounds, illustrate their potential to cause dermal, hepatic, and gastrointestinal toxicities. These findings are critical for assessing the health risks of exposure to brominated organic molecules, which could inform safety guidelines and regulatory policies for handling and use (Birnbaum, Staskal, & Diliberto, 2003).

Safety And Hazards

The compound has been classified with the GHS07 pictogram. The hazard statements associated with it are H302, H312, and H332, indicating that it may be harmful if swallowed, in contact with skin, or if inhaled . The precautionary statements include P261, P264, P270, P271, P280, P301 + P312 + P330, P302 + P352 + P312, P304 + P340 + P312, P363, P402 + P404, and P501 .

properties

IUPAC Name

4-bromo-2-[(5-chloro-2-methoxyanilino)methyl]-6-methoxyphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15BrClNO3/c1-20-13-4-3-11(17)7-12(13)18-8-9-5-10(16)6-14(21-2)15(9)19/h3-7,18-19H,8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIRVVIJTBOOFSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NCC2=C(C(=CC(=C2)Br)OC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15BrClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-2-[(5-chloro-2-methoxyanilino)methyl]-6-methoxybenzenol

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